5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
Description
This compound features a benzamide scaffold linked to a pyrido[1,2-a]pyrimidin-4-one core, substituted with bromo (5-position), chloro (2-position), and two methyl groups (2,9-positions). The dimethyl groups may influence steric hindrance and metabolic stability. While direct pharmacological data are unavailable in the provided evidence, benzamide derivatives are frequently explored in drug discovery for applications such as kinase inhibition, antimicrobial activity, or enzyme modulation .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-8-11(18)5-6-13(12)19/h3-8H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYLGKRFQMYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=CC(=C3)Br)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound notable for its potential biological activities. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 897617-50-4
- Molecular Formula : C17H13BrClN3O2
- Molecular Weight : 406.66 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structure allows it to bind effectively to active sites or allosteric sites on these targets, potentially leading to the modulation of biochemical pathways. This interaction can result in either inhibition or activation of specific biological processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds with similar structures have been shown to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
| Compound | Target | IC50 (µM) |
|---|---|---|
| 5-bromo-2-chloro-N-(...) | CDK2 | 0.36 |
| 5-bromo-2-chloro-N-(...) | CDK9 | 1.8 |
These findings suggest that the compound may possess selective cytotoxicity against various cancer cell lines, including HeLa and HCT116, thereby warranting further investigation into its potential as an anticancer agent .
Enzymatic Inhibition
The compound's structural features indicate potential as an inhibitor of various enzymes involved in disease pathways. For instance, derivatives have been noted for their ability to inhibit specific kinases and phosphodiesterases, which play roles in cancer and inflammation .
Antioxidant Properties
Research has also indicated that related pyrimidine compounds exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress linked to various diseases. The incorporation of functional groups in the pyrimidine ring can enhance this activity by increasing hydrogen donor capacity .
Case Studies
- In Vitro Studies : In a study examining the effects of various pyrido[1,2-a]pyrimidine derivatives on cancer cell lines, it was found that specific substitutions on the pyridine ring significantly influenced their antiproliferative effects. The presence of electron-donating groups was associated with enhanced activity .
- Comparative Analysis : A comparative study of similar compounds revealed that those with bromine substitutions displayed greater reactivity and biological activity than their chlorine counterparts . This suggests that halogenation plays a critical role in the biological efficacy of these compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and inferred properties of the target compound and analogues from the evidence:
Key Insights from Structural Variations
Core Heterocycle Differences
- Chromeno[2,3-d]pyrimidin-4-one (): The chromene ring extends conjugation, possibly altering UV absorption properties and redox behavior compared to the target compound .
- Pyrimido[1,2-a]benzimidazole (): The benzimidazole moiety introduces additional hydrogen-bonding sites (N-H), which may improve binding to polar targets .
Substituent Effects
- Halogens (Br/Cl vs. OMe): Bromo and chloro in the target compound increase lipophilicity, favoring membrane penetration. In contrast, methoxy in 116477-61-3 may enhance solubility but reduce hydrophobic interactions .
- Methyl Groups (Target): The 2,9-dimethyl groups likely reduce metabolic oxidation at these positions, improving stability compared to unmethylated analogues .
Inferred Structure-Activity Relationships (SAR)
Halogen Positioning: Bromo at the 5-position (target) vs. 2-position () may alter steric or electronic interactions with target binding pockets.
Heterocycle Planarity: The pyrido-pyrimidinone core’s planarity could favor interactions with flat enzymatic active sites, whereas benzimidazole () or chromeno systems may engage in different binding modes.
Solubility vs. Lipophilicity: Methoxy () and pyridylmethoxy () groups likely improve aqueous solubility over the target’s halogenated structure, albeit at the cost of reduced membrane permeability .
Preparation Methods
Cyclocondensation with α-Acetylbutyrolactone
A mixture of 2-amino-4,6-dimethylpyridine (1.0 equiv) and α-acetylbutyrolactone (1.5 equiv) is refluxed in toluene with phosphorus oxychloride (3.0 equiv) as a cyclizing agent. The reaction proceeds via nucleophilic attack of the aminopyridine on the lactone, followed by dehydration:
$$
\text{2-Amino-4,6-dimethylpyridine} + \alpha\text{-Acetylbutyrolactone} \xrightarrow{\text{POCl}_3, \Delta} \text{2,9-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one}
$$
Key Parameters
Functionalization at Position 3
The 3-position of the pyrido[1,2-a]pyrimidin-4-one is chlorinated using phosphorus oxychloride (3.0 equiv) under reflux. Subsequent amination is achieved via nucleophilic substitution with ammonium hydroxide:
$$
\text{3-Chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{NH}_4\text{OH} \rightarrow \text{3-Amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one}
$$
Characterization Data
- IR (KBr): 3350 cm$$^{-1}$$ (N–H stretch), 1680 cm$$^{-1}$$ (C=O)
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 2.45 (s, 3H, C2–CH$$3$$), 2.78 (s, 3H, C9–CH$$_3$$), 6.92–8.12 (m, aromatic)
Preparation of 5-Bromo-2-Chlorobenzoyl Chloride
The benzamide moiety is derived from 5-bromo-2-chlorobenzoic acid, which is activated for amide coupling via conversion to its acid chloride.
Chlorination with Thionyl Chloride
5-Bromo-2-chlorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane:
$$
\text{5-Bromo-2-chlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{5-Bromo-2-chlorobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions
Amide Coupling to Form the Target Compound
The final step involves coupling the benzoyl chloride with the 3-amino-pyrido[1,2-a]pyrimidin-4-one derivative.
Schotten-Baumann Reaction
A solution of 5-bromo-2-chlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred mixture of 3-amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in aqueous sodium hydroxide (10%) and dichloromethane. The reaction is performed at 0–5°C to minimize hydrolysis:
$$
\text{3-Amino-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{5-Bromo-2-chlorobenzoyl chloride} \rightarrow \text{Target Compound}
$$
Optimized Conditions
Spectroscopic Validation
- HRMS (ESI): m/z 406.7 [M+H]$$^+$$
- $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$): δ 167.8 (C=O), 158.2 (pyrimidinone C4), 135.6–122.1 (aromatic carbons), 24.1/22.3 (C2/C9–CH$$3$$)
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 2-Amino-4,6-dimethylpyridine + Lactone | 58–65 | 95 |
| Amide Coupling | 3-Amino-pyrido[1,2-a]pyrimidin-4-one + Acid Chloride | 70–75 | 98 |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization: The use of phosphorus oxychloride ensures preferential formation of the 4-oxo isomer over the 2-oxo variant.
- Amination Efficiency: Excess ammonium hydroxide (5.0 equiv) and prolonged stirring (12 hours) improve amination yields.
- Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7) removes unreacted benzoyl chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
